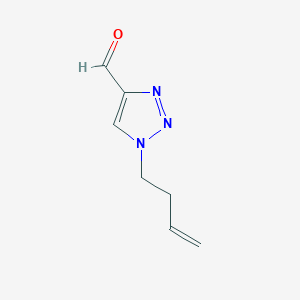

1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde” is a derivative of 1H-1,2,3-triazole. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a 1,2,3-triazole ring attached to a but-3-en-1-yl group at the 1-position and a carbaldehyde group at the 4-position. The but-3-en-1-yl group is a four-carbon chain with a double bond between the third and fourth carbons .Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, including N-alkylation and N-arylation, oxidation, reduction, and various cycloaddition reactions . The presence of the aldehyde group could allow for reactions such as nucleophilic addition or oxidation .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. In general, triazoles are stable compounds and exhibit aromaticity. They are polar due to the presence of nitrogen atoms in the ring .Scientific Research Applications

Antimicrobial and Antioxidant Activities

1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde and its derivatives have been explored for potential antimicrobial and antioxidant applications. For instance, the synthesis of new 1,2,3-triazolyl pyrazole derivatives via a Vilsmeier–Haack reaction approach has demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds were evaluated for their in vitro antibacterial, antifungal, and antioxidant properties, showing promise as potential therapeutic agents. The antimicrobial efficacy was further supported by in silico molecular docking studies, indicating good inhibitory actions against specific bacterial enzymes, thus positioning them as potential antimicrobial agents (Bhat et al., 2016).

Supramolecular and Coordination Chemistry

The unique properties of 1,2,3-triazoles, including those derived from this compound, make them attractive for applications in supramolecular and coordination chemistry. Their ability to engage in diverse supramolecular interactions, such as hydrogen and halogen bonding, coordination via anionic and cationic nitrogen donors, and the formation of carbanionic and mesoionic carbene donors, has been extensively studied. These interactions enable the use of 1,2,3-triazoles in anion recognition, catalysis, and photochemistry, highlighting their versatility beyond traditional click chemistry applications (Schulze & Schubert, 2014).

Homocysteine Detection in Biological Systems

In the domain of biochemistry and medical research, derivatives of this compound have been utilized in the development of fluorescent probes for the detection of homocysteine, an amino acid whose concentration is crucial in various biological contexts. A specific fluorescence probe demonstrated high selectivity and sensitivity towards homocysteine, with potential applications in researching its effects in biological systems, highlighting the compound's relevance in health and disease monitoring (Chu et al., 2019).

Fluorescent Dyes and Sensing Applications

The synthesis of fluorescent dyes incorporating the 1,2,3-triazole moiety has led to compounds with significant photophysical properties, including bright fluorescence and the ability to sense strongly acidic environments. These properties are particularly relevant for applications requiring fluorescent markers or sensors, demonstrating the compound's utility in the development of new materials and sensing technologies (Wrona-Piotrowicz et al., 2022).

Mechanism of Action

The mechanism of action of triazoles and their derivatives often involves interaction with biological targets such as enzymes or receptors. For example, some triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .

Future Directions

The future directions for research on “1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde” and similar compounds could involve exploring their potential biological activities and developing new synthetic methods. Triazoles are a focus of ongoing research due to their wide range of biological activities and potential therapeutic applications .

Properties

IUPAC Name |

1-but-3-enyltriazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-2-3-4-10-5-7(6-11)8-9-10/h2,5-6H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSUBDJBSOUUFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1C=C(N=N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2969011.png)

![4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2969013.png)

![(E)-N-[(6-Chloro-1H-indol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2969014.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide](/img/structure/B2969015.png)

![N-(3,4-dimethylphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2969019.png)

![N-[(3,4-dimethoxyphenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide](/img/structure/B2969020.png)

![[1-(Methylamino)cycloheptyl]methanol](/img/structure/B2969022.png)

![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2969023.png)